molecular formula C21H16ClN3O3 B278297 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278297
M. Wt: 393.8 g/mol
InChI Key: SGVIDTBYSKSENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses such as the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments is its wide range of potential applications. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations to using 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could interfere with experimental outcomes.

Future Directions

There are several potential future directions for research on 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is to further explore its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-cancer properties and its potential applications in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential off-target effects that could interfere with experimental outcomes.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex process that involves several steps. The first step involves the preparation of 2-methyl-4-[1,3]oxazolo[4,5-b]pyridine, which is then reacted with 5-chloro-2-methoxybenzoic acid to form the intermediate product. This intermediate product is then reacted with N-(2-aminoethyl)-4-methylbenzenesulfonamide to produce the final product, 5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H16ClN3O3/c1-12-10-13(21-25-19-18(28-21)4-3-9-23-19)5-7-16(12)24-20(26)15-11-14(22)6-8-17(15)27-2/h3-11H,1-2H3,(H,24,26)

InChI Key

SGVIDTBYSKSENX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.